Cas no 870859-37-3 (BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-)

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- structure
870859-37-3 structure
상품 이름:BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
CAS 번호:870859-37-3
MF:C23H25N
메가와트:315.45130610466
CID:4458194
PubChem ID:11716653

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 화학적 및 물리적 성질

이름 및 식별자

    • BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
    • 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
    • 4-Methyl-2,6-bis[(1R)-1-phenylethyl]benzenamine (ACI)
    • (R,R)-4-Methyl-2,6-bis(1-phenylethyl)aniline
    • SCHEMBL22708269
    • 870859-37-3
    • F76522
    • 인치: 1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
    • InChIKey: DKBNATUIDTYKOR-QZTJIDSGSA-N
    • 미소: [C@@H](C1C=CC=CC=1)(C1C=C(C)C=C([C@@H](C2C=CC=CC=2)C)C=1N)C

계산된 속성

  • 정밀분자량: 315.198699802g/mol
  • 동위원소 질량: 315.198699802g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 332
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 6.1
  • 토폴로지 분자 극성 표면적: 26Ų

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-100mg
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
100mg
¥2333.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-1g
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
1g
¥11534.00 2024-04-27
Ambeed
A1476986-100mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
100mg
$315.0 2024-04-16
Ambeed
A1476986-1g
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
1g
$1401.0 2024-04-16
1PlusChem
1P024HAL-100mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
100mg
$315.00 2024-04-21
1PlusChem
1P024HAL-50mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
50mg
$184.00 2024-04-21
Ambeed
A1476986-250mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
250mg
$538.0 2024-04-16
Ambeed
A1476986-50mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
50mg
$184.0 2024-04-16
1PlusChem
1P024HAL-250mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
250mg
$555.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-250mg
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
250mg
¥3661.00 2024-04-27

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Magnesium perchlorate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, 80 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
참조
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-2,2′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1… Solvents: Methanol ;  18 h, 500 psi, rt
참조
(1R,1'R,2S,2'S)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole and (1S,1'S,2R,2'R)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole
Zhang, Xiaowei; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

합성회로 3

반응 조건
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S,1′S,2R,2′R)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: 1,2-Dichloroethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  overnight, 500 psi, rt
참조
Double-Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid
Spahn, Elizabeth; et al, Journal of Organic Chemistry, 2013, 78(6), 2731-2735

합성회로 4

반응 조건
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  8 h, 140 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

합성회로 5

반응 조건
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 60 bar, rt
참조
Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers
Han, Xing-Wang ; et al, Journal of the American Chemical Society, 2020, 142(36), 15431-15437

합성회로 6

반응 조건
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  14 h, 140 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  10 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 60 bar, rt
참조
Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers
Han, Xing-Wang ; et al, Journal of the American Chemical Society, 2020, 142(36), 15431-15437

합성회로 7

반응 조건
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
참조
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

합성회로 8

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Xylene ;  20 h, 160 °C
참조
Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents
Cherian, Anna E.; et al, Organic Letters, 2005, 7(23), 5135-5137

합성회로 9

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Xylene ;  5 h, 160 °C
참조
New chiral α-diimine nickel(II) complexes bearing ortho-sec-phenethyl groups for ethylene polymerization
Wang, Fuzhou; et al, Applied Organometallic Chemistry, 2013, 27(6), 319-327

합성회로 10

반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  12 h, 140 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  1-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-ylpiperidine Solvents: Dichloromethane ;  20 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 45 bar, rt
참조
A Chiral Naphthyridine Diimine Ligand Enables Nickel-Catalyzed Asymmetric Alkylidenecyclopropanations
Braconi, Elena; et al, Angewandte Chemie, 2020, 59(38), 16425-16429

합성회로 11

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

합성회로 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Raw materials

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:870859-37-3)BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
A1058842
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):274.0/463.0/1245.0